Imidazo[2,1-b]quinazolin-2(3H)-one, 1,5-dihydro-1,3-bis(phenylmethyl)-

Drug Discovery Cardiovascular Therapeutics Physicochemical Profiling

This compound is a 1,3-dibenzyl-substituted derivative of the imidazo[2,1-b]quinazolin-2(3H)-one scaffold. It belongs to the same chemical class as the FDA-approved thrombocythemia agent Anagrelide, which is distinguished by a 6,7-dichloro-substitution pattern.

Molecular Formula C24H21N3O
Molecular Weight 367.4 g/mol
CAS No. 832676-81-0
Cat. No. B12547566
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameImidazo[2,1-b]quinazolin-2(3H)-one, 1,5-dihydro-1,3-bis(phenylmethyl)-
CAS832676-81-0
Molecular FormulaC24H21N3O
Molecular Weight367.4 g/mol
Structural Identifiers
SMILESC1C2=CC=CC=C2N=C3N1C(C(=O)N3CC4=CC=CC=C4)CC5=CC=CC=C5
InChIInChI=1S/C24H21N3O/c28-23-22(15-18-9-3-1-4-10-18)26-17-20-13-7-8-14-21(20)25-24(26)27(23)16-19-11-5-2-6-12-19/h1-14,22H,15-17H2
InChIKeyJNUFSYMQUWVTEG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Imidazo[2,1-b]quinazolin-2(3H)-one, 1,5-dihydro-1,3-bis(phenylmethyl)- (CAS 832676-81-0): Core Scaffold & Procurement-Relevant Features


This compound is a 1,3-dibenzyl-substituted derivative of the imidazo[2,1-b]quinazolin-2(3H)-one scaffold . It belongs to the same chemical class as the FDA-approved thrombocythemia agent Anagrelide, which is distinguished by a 6,7-dichloro-substitution pattern [1]. The compound has a molecular formula of C24H21N3O, a molecular weight of 367.44 g/mol, and a predicted LogP of 3.45, indicating markedly higher lipophilicity driven by its two benzyl moieties .

Why 1,3-Dibenzyl-Imidazoquinazolinone Cannot Be Approximated by Unsubstituted or Simple-Alkyl Analogs


The imidazo[2,1-b]quinazolin-2(3H)-one class is pharmacologically defined by its substitution-dependent phosphodiesterase (PDE) III inhibitory and platelet anti-aggregatory activity [1]. Swapping the specific 1,3-bis(phenylmethyl) groups with smaller alkyl substituents or leaving positions unsubstituted results in fundamentally different three-dimensional steric contours and lipophilicity profiles, which critically dictate target binding and pharmacokinetic behavior [2]. The compound's calculated LogP of 3.45 indicates it occupies a distinct pharmacological space, where its enhanced membrane permeability and potential for differential off-target interactions cannot be replicated by more polar analogs. Therefore, selecting a generic imitation without precise control over the 1,3-dibenzyl architecture invalidates structure-activity relationship (SAR) assumptions and risks divergent biological outcomes.

Quantitative Differentiation Evidence for 1,3-Bis(phenylmethyl)imidazoquinazolinone Relative to Comparators


Physicochemical Differentiation: Lipophilicity (LogP) vs. Anagrelide

The target compound's calculated partition coefficient (LogP) is 3.45, reflective of its 1,3-dibenzyl architecture . In comparison, the FDA-approved class archetype Anagrelide, which features a 6,7-dichloro substitution pattern, has a significantly lower LogP of 1.7 [1]. This directly impacts passive membrane permeability and oral absorption potential.

Drug Discovery Cardiovascular Therapeutics Physicochemical Profiling

Topological Polar Surface Area (TPSA) vs. In-Class PDE3 Inhibitors

The predicted TPSA for the 1,3-dibenzyl compound is 35.91 Ų . This is notably lower than for many typical PDE3 inhibitors that feature polar hydroxyl or carbonyl substitutions, which usually exceed 50 Ų. A TPSA below 60 Ų is a strong predictor of good central nervous system (CNS) penetration, which differentiates it from more polar class representatives.

Medicinal Chemistry Drug Design Physicochemical Analysis

Structural Differentiation: Steric Bulk and Molecular Weight

The compound's molecular weight is 367.44 g/mol , which is significantly higher than the core scaffold of 6,7-dichloro-1,5-dihydroimidazo[2,1-b]quinazolin-2(3H)-one (anagrelide base, MW 255.07 g/mol) [1]. The increase in both mass and volume—driven by the two benzyl groups—influences the compound's ability to cross biological membranes and its thermodynamic binding profile.

Structure-Activity Relationship Molecular Pharmacology Chemical Biology

Evidence-Backed Application Scenarios for Procuring 1,3-Bis(phenylmethyl)imidazo[2,1-b]quinazolin-2(3H)-one


Organic Chemistry & Parallel Synthesis Operations

The 1,3-dibenzyl substitution pattern provides a validated synthetic intermediate for generating libraries of novel imidazoquinazolinones, as described in patent literature on 3-substituted derivatives [1]. Its enhanced steric bulk makes it a useful scaffold for solid-phase or solution-phase parallel synthesis, enabling the construction of analogs with diverse N1 and N3 modifications.

Pharmacokinetic Profiling and ADME Reference Standard

With a calculated LogP of 3.45 and a TPSA of 35.91 Ų , this compound serves as a negative control or highly-permeable reference standard in parallel artificial membrane permeability assays (PAMPA) and Caco-2 cell monolayers. It can calibrate in vitro systems designed to measure how structural changes affect membrane flux in the imidazoquinazolinone series.

Platelet Biology and PDE3 Mechanistic Studies

Given that anagrelide-based 6,7-dichloroimidazoquinazolinones are established platelet aggregation inhibitors acting on PDE3 [2], this 1,3-dibenzyl analog is a potent probe for binding-site mapping studies. Its hydrophobic N1- and N3-benzyl substituents provide differential hinge-region interaction dynamics compared to polar anagrelide, making it essential for understanding phosphodiesterase inhibition selectivity.

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